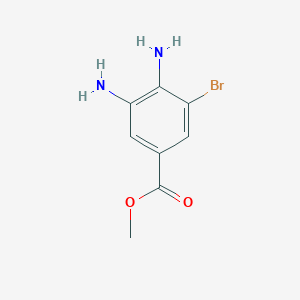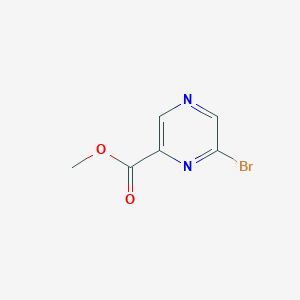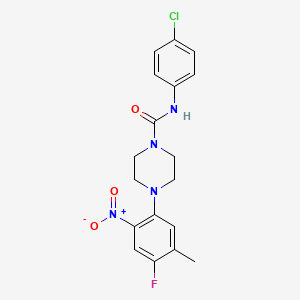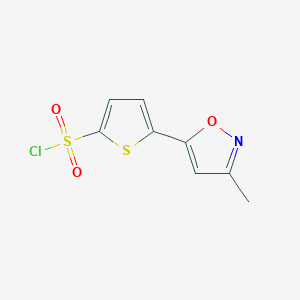
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR, and IR spectroscopy are often used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It can include studying the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis
This can include studying properties such as solubility, melting point, boiling point, and reactivity .科学的研究の応用
1. Synthesis and Structural Analysis
- Research Context : This compound is utilized as a boric acid ester intermediate with benzene rings. It has been synthesized via a three-step substitution reaction. The molecular structures of these compounds are confirmed through various spectroscopic methods and single-crystal X-ray diffraction. Density Functional Theory (DFT) calculations are used for further molecular structure analysis.
- Key Findings : The results of the conformational analysis indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction. Additionally, molecular electrostatic potential and frontier molecular orbitals of these compounds are investigated, revealing some of their physicochemical properties (Huang et al., 2021).
2. Application in Boron Chemistry
- Research Context : Compounds containing 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group have been synthesized for their potential as HGF-mimetic agents. These include phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives.
- Key Findings : The compounds were synthesized using the Miyaura borylation reaction, showcasing the utility of this group in the field of boron chemistry and its applications in biological activities (Das, Tang, & Sanyal, 2011).
3. Catalysis and Boron Functionalization
- Research Context : The compound has been employed in studies involving catalyzed diboration reactions, demonstrating its role in the functionalization of organic molecules with boron.
- Key Findings : The specific arrangement and conformation of the boronate ester substituents in these reactions are critical, providing insights into the steric and electronic influences in such catalytic processes (Clegg et al., 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO3/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)7-11(10)15/h5-7,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZKVONTUGPEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B1425064.png)
![4-chloro-7-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1425065.png)


![ethyl 2-amino-3-(methylcarbamoyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425072.png)
![4-methoxy-7-methyl-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B1425073.png)
![3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1425074.png)

![9-Ethoxy-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1425080.png)

![ethyl 2-amino-3-(morpholine-4-carbonyl)-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B1425082.png)


